

melanotan-II as a non-selective melanocortin receptor agonist

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Compound of Interest

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Melanotan-II: A Non-Selective Melanocortin Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Melanotan-II (MT-II) is a synthetic analog of the endogenous peptide hormone α -melanocyte-stimulating hormone (α -MSH).^[1] Structurally, it is a cyclic heptapeptide that exhibits potent, non-selective agonist activity at four of the five known melanocortin receptors: MC1R, MC3R, MC4R, and MC5R.^{[1][2][3]} This promiscuity in receptor binding translates to a wide array of physiological effects, including increased melanogenesis (skin tanning), enhanced sexual function, and modulation of metabolism and appetite.^[2] This technical guide provides an in-depth overview of **Melanotan-II**, focusing on its receptor binding affinities, functional potencies, downstream signaling pathways, and relevant experimental protocols.

Introduction

The melanocortin system is a crucial signaling network involved in regulating a diverse range of physiological processes. It comprises five G-protein coupled receptors (GPCRs) – MC1R through MC5R – their endogenous agonists derived from the pro-opiomelanocortin (POMC) prohormone (e.g., α -MSH), and endogenous antagonists. **Melanotan-II** was developed as a more stable and potent synthetic analog of α -MSH, with a cyclic structure that enhances its in

vivo stability and blood-brain barrier permeability. Its non-selective nature, however, results in a broad spectrum of activities, making it a valuable tool for research but also presenting challenges for therapeutic development due to potential off-target effects.

Quantitative Data: Receptor Binding and Functional Potency

Melanotan-II demonstrates high affinity for MC1R, MC4R, MC3R, and MC5R, with negligible activity at the MC2R, the receptor for adrenocorticotrophic hormone (ACTH). The following tables summarize the reported binding affinities (K_i) and functional potencies (EC_{50}) of **Melanotan-II** at the different melanocortin receptors.

Table 1: Binding Affinities (K_i) of **Melanotan-II** at Human Melanocortin Receptors

Receptor Subtype	K_i (nM)
MC1R	0.67
MC3R	34
MC4R	6.6
MC5R	46

Data sourced from Tocris Bioscience.

Table 2: Functional Potencies (EC_{50}) of **Melanotan-II** at Melanocortin Receptors

Receptor Subtype	Species	Assay Type	EC_{50} (nM)
MC1R	Human	cAMP Accumulation	110
MC1R	Mouse	cAMP Accumulation	0.02 - 0.03
MC3R	Rat	Functional Assay	0.27 ± 0.23
MC4R	Mouse	Functional Assay	0.057 ± 0.024

Data compiled from multiple sources.

Signaling Pathways

As a GPCR agonist, **Melanotan-II** primarily exerts its effects through the activation of intracellular signaling cascades. The canonical pathway for melanocortin receptors involves coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). However, evidence also suggests coupling to other G-protein subunits and activation of alternative pathways.

MC1R Signaling

Activation of MC1R in melanocytes by **Melanotan-II** initiates the cAMP/PKA pathway, leading to the phosphorylation of the transcription factor CREB. This, in turn, upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte survival and differentiation, and ultimately stimulates the synthesis of eumelanin, the brown-black pigment responsible for skin tanning.

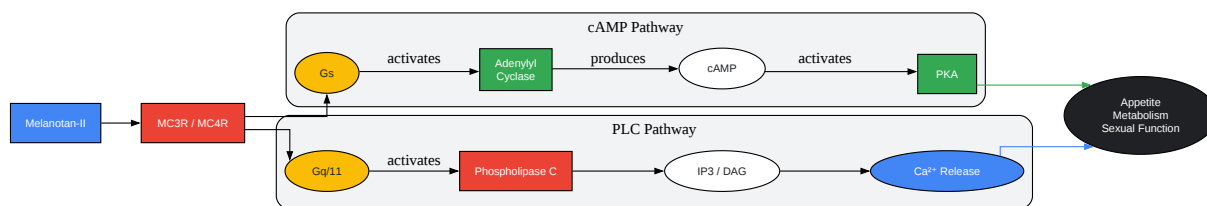


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Caption: MC1R Signaling Pathway for Melanogenesis.

MC3R and MC4R Signaling

The signaling pathways for MC3R and MC4R are crucial for the effects of **Melanotan-II** on appetite, metabolism, and sexual function. While the Gs/cAMP/PKA pathway is a primary route, studies have shown that these receptors can also couple to other G-proteins, such as Gq/11, leading to the activation of the phospholipase C (PLC) pathway and subsequent mobilization of intracellular calcium. Furthermore, activation of the ERK1/2 signaling cascade has been observed, which may be independent of PKA.

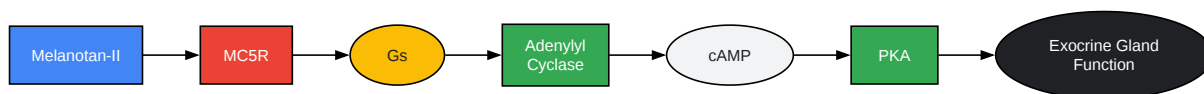


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Caption: Diverse Signaling from MC3R and MC4R.

MC5R Signaling

The physiological roles of MC5R are less well-defined but are thought to involve exocrine gland function, including sebaceous gland secretion. Similar to other melanocortin receptors, MC5R activation by **Melanotan-II** is known to stimulate the cAMP/PKA pathway.



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Caption: MC5R Signaling in Exocrine Glands.

Experimental Protocols

The following sections outline general methodologies for key experiments involving **Melanotan-II**.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of **Melanotan-II** for melanocortin receptors.

Methodology:

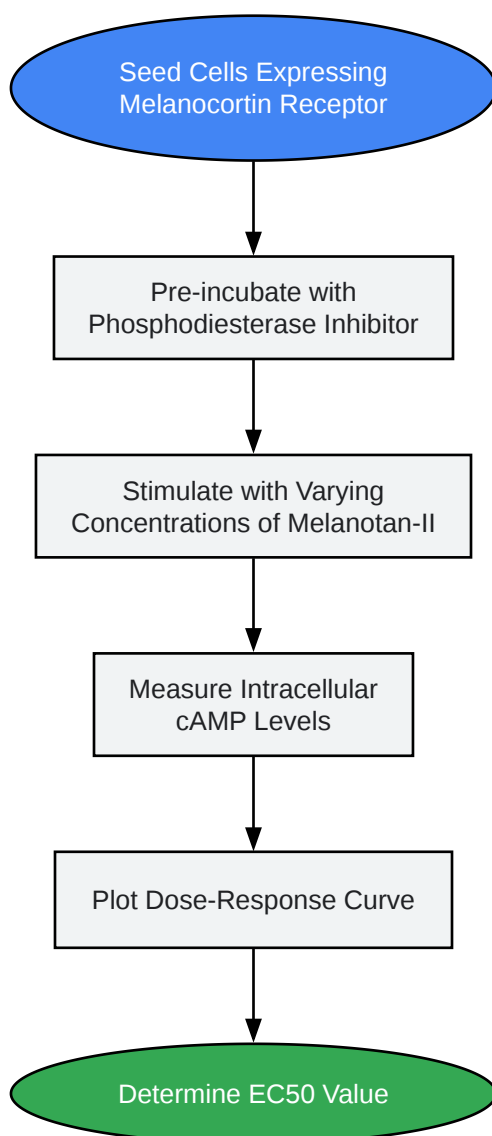
- Cell Culture and Membrane Preparation:
 - HEK293 cells are transiently or stably transfected to express the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).
 - Cells are harvested and homogenized in a cold buffer.
 - Cell membranes are isolated by centrifugation and resuspended in a binding buffer.
- Competitive Binding Assay:
 - A constant concentration of a radiolabeled ligand (e.g., [125 I]NDP- α -MSH) is incubated with the cell membranes.
 - Increasing concentrations of unlabeled **Melanotan-II** are added to compete for binding with the radioligand.
 - The reaction is incubated to reach equilibrium.
- Detection and Analysis:
 - Bound and free radioligand are separated by filtration.
 - The radioactivity of the filters (bound ligand) is measured using a gamma counter.
 - The IC₅₀ value (concentration of **Melanotan-II** that inhibits 50% of specific binding) is determined by non-linear regression analysis.
 - The K_i value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Functional Assay (cAMP Accumulation)

Objective: To determine the functional potency (EC₅₀) of **Melanotan-II** at melanocortin receptors.

Methodology:

- Cell Culture:
 - Cells expressing the melanocortin receptor of interest are seeded in multi-well plates.
- cAMP Accumulation Assay:
 - Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Cells are then stimulated with varying concentrations of **Melanotan-II** for a defined period.
- Detection and Analysis:
 - Intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
 - The EC₅₀ value (concentration of **Melanotan-II** that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the log of the **Melanotan-II** concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: Workflow for a cAMP Accumulation Assay.

In Vivo Animal Studies

Objective: To evaluate the physiological effects of **Melanotan-II** in animal models.

Methodology (Example: Appetite Regulation in Mice):

- Animals:
 - Male C57BL/6 mice are individually housed and acclimated to the experimental conditions.

- Drug Administration:
 - **Melanotan-II** is dissolved in a sterile vehicle (e.g., saline).
 - Mice are administered **Melanotan-II** via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses (e.g., 0.1-1.0 mg/kg). A control group receives the vehicle only.
- Food Intake Measurement:
 - Pre-weighed food is provided to the mice immediately after injection.
 - Food intake is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
- Data Analysis:
 - The cumulative food intake for each group is calculated and compared using appropriate statistical tests (e.g., ANOVA).

Conclusion

Melanotan-II is a potent, non-selective agonist of the melanocortin receptors MC1R, MC3R, MC4R, and MC5R. Its ability to activate multiple signaling pathways through these receptors leads to a wide range of physiological responses. While its lack of selectivity presents challenges for therapeutic use, it remains an invaluable pharmacological tool for elucidating the complex roles of the melanocortin system in health and disease. Further research into the nuanced signaling of **Melanotan-II** at each receptor subtype may yet pave the way for the development of more selective and therapeutically viable melanocortin-based drugs.

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